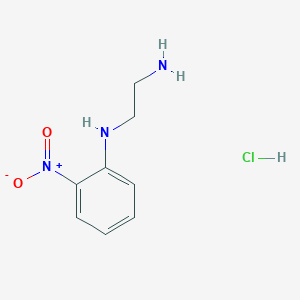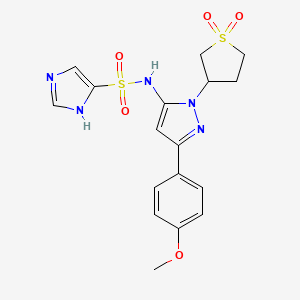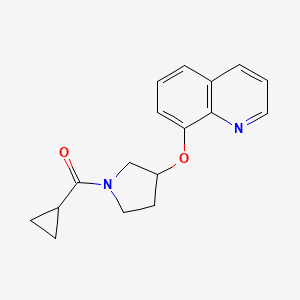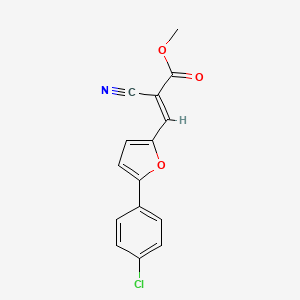![molecular formula C14H12ClN5 B2795370 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380176-08-7](/img/structure/B2795370.png)
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, also known as CPB, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPB is a heterocyclic compound that contains both benzimidazole and pyrimidine rings, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its potent antitumor activity against various cancer cell lines. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole. One potential direction is the synthesis of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for the treatment of cancer and inflammatory diseases. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the most common methods for synthesizing this compound involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 3-aminomethylazetidine dihydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to further reactions to yield this compound.
Aplicaciones Científicas De Investigación
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSODMJPTDRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)



![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)



![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
